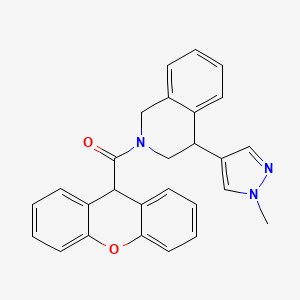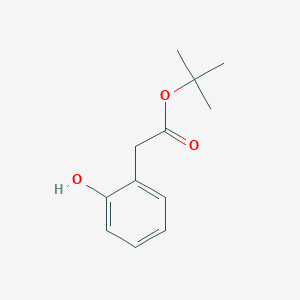
tert-Butyl 2-(2-hydroxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 2-(2-hydroxyphenyl)acetate is a chemical compound . It contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic hydroxyl .
Synthesis Analysis
The synthesis of tert-butyl acetate involves an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate is linearly correlated with the ratio of Brönsted and Lewis acid amounts . The conversion of acetic acid could reach 72% with the selectivity of tert-butyl acetate as high as 97% under optimal conditions .Molecular Structure Analysis
The molecular structure of this compound includes 31 bonds in total: 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic hydroxyl .Chemical Reactions Analysis
The chemical reactions involving tert-butyl acetate are complex and depend on various factors. For instance, the synthesis of tert-butyl acetate involves an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites .Physical and Chemical Properties Analysis
Tert-Butyl acetate is a colorless flammable liquid with a camphor or blueberry-like smell . It is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .Scientific Research Applications
1. Photocatalytic Degradation Studies
tert-Butyl 2-(2-hydroxyphenyl)acetate has been examined in the context of photocatalytic degradation studies. Research demonstrates its role in the degradation of certain compounds when exposed to UV light and oxidizing agents. This process results in the formation of various byproducts and intermediates, indicating its potential use in environmental and analytical chemistry applications (Stefan, Mack, & Bolton, 2000).
2. Synthesis and Chemical Transformations
The compound has been utilized in the synthesis of various organic compounds. For instance, it's involved in the base-promoted cyclization processes, leading to the formation of complex organic structures with potential pharmacological applications (Hodges, Wang, & Riley, 2004). Additionally, it is used in the synthesis of spirocyclic lactones, a class of compounds with diverse applications in chemical research.
3. Antimicrobial Activities
Research has also explored the antimicrobial properties of this compound derivatives. Some studies have found that certain derivatives exhibit significant antimicrobial and bactericidal activities against a range of bacteria, highlighting their potential in developing new antimicrobial agents (Miyazawa & Hashimoto, 2002).
4. Role in Aggregation-Induced Emission
This compound has also been found to play a role in the aggregation-induced emission enhancement of certain benzothiazole-based compounds. This suggests its potential application in the development of new materials for optical and electronic devices (Qian et al., 2007).
5. Pharmaceutical Applications
In pharmaceutical research, this compound derivatives have been used in the analysis and synthesis of various medicinal compounds. Its derivatives play a critical role in the synthesis of certain drugs and in the study of their metabolism (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Safety and Hazards
Tert-Butyl acetate is highly flammable and may cause respiratory irritation, drowsiness, or dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Properties
IUPAC Name |
tert-butyl 2-(2-hydroxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKQVLJLRPWESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258331-10-1 |
Source


|
| Record name | tert-butyl 2-(2-hydroxyphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
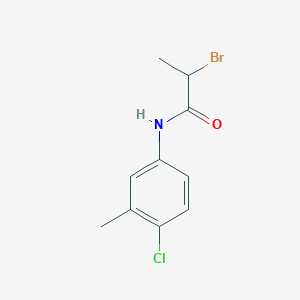
![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2907031.png)
![{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1H-pyrazol-4-yl}methanol](/img/structure/B2907033.png)
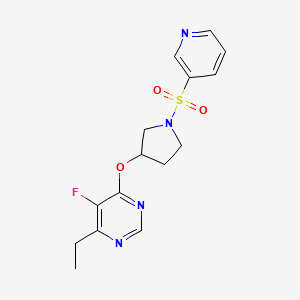
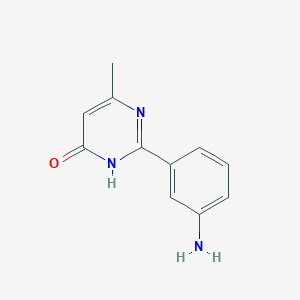
![8-(Ethylsulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2907041.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide](/img/structure/B2907042.png)
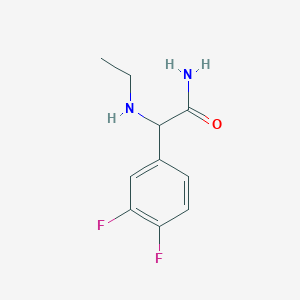


![N-(6-methoxypyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2907047.png)

![1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate](/img/structure/B2907049.png)
